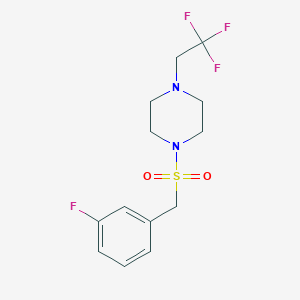

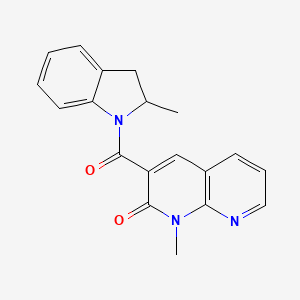

![molecular formula C17H17ClN4O2 B2800531 (2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034613-63-1](/img/structure/B2800531.png)

(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in medical and pharmaceutical fields. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects on the human body.

Aplicaciones Científicas De Investigación

Synthesis and Imaging in Parkinson's Disease

- Synthesis of PET Agents : A study by Wang et al. (2017) involved synthesizing a reference standard closely related to (2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone for use as a PET imaging agent in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial and Anticancer Agents

- Novel Pyrazole Derivatives : Hafez et al. (2016) synthesized compounds including a structure similar to the target compound, demonstrating antimicrobial and higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Inhibition of Tumor Necrosis Factor

- Synthesis of Inhibitory Compounds : Lei et al. (2017) reported on a synthetic method for derivatives that inhibit tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Antibacterial, Antifungal, and Antitubercular Activities

- Biological Activity of S-Triazines : Patel et al. (2003) synthesized compounds related to the target chemical that showed significant antibacterial, antifungal, and antitubercular activities (Patel, Desai, Desai, & Chikhalia, 2003).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

- Reduction of 2- and 3-Acylpyrroles : Kimbaris and Varvounis (2000) described the synthesis of compounds structurally similar to the target, leading to the pyrrolo[1,2-b]cinnolin-10-one ring system (Kimbaris & Varvounis, 2000).

Cannabinoid Receptor Research

- Investigation of CB1 Receptor : Landsman et al. (1997) examined compounds, including one structurally related to the target, for their effects on the cannabinoid CB1 receptor (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrrolo[2,3-d]pyrimidines, have been found to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for cell growth and proliferation .

Mode of Action

They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function .

Biochemical Pathways

The inhibition of PNP affects the purine salvage pathway, which is responsible for the recycling of purines in the body . This disruption can lead to a decrease in the availability of purines for DNA and RNA synthesis, affecting cell growth and proliferation .

Pharmacokinetics

It’s worth noting that similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400 , suggesting good bioavailability and drug-likeness.

Result of Action

The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to a decrease in cell growth and proliferation . This could potentially be beneficial in the treatment of diseases characterized by rapid cell growth, such as cancer .

Análisis Bioquímico

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of cells and tissues .

Cellular Effects

(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has been shown to have significant effects on various types of cells. For instance, it has demonstrated cytotoxic activity against human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Propiedades

IUPAC Name |

(2-chlorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2/c18-14-4-2-1-3-13(14)16(23)22-10-12-9-19-17(20-15(12)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPGMFYLQYCNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

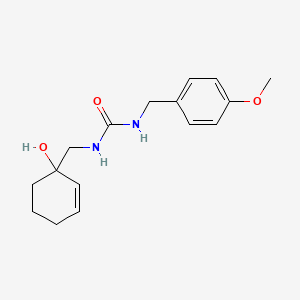

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide](/img/structure/B2800451.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2800458.png)

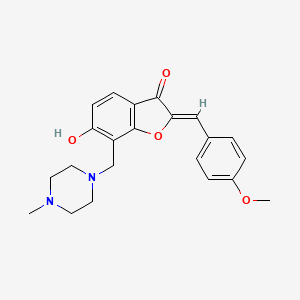

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800459.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2800461.png)

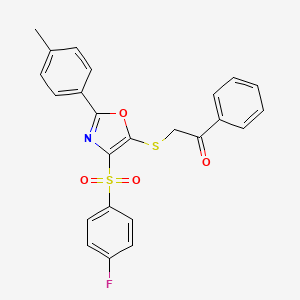

![N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2800463.png)

methanone](/img/structure/B2800464.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one](/img/structure/B2800469.png)